
3,3'-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of biscoumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked by a methylene bridge to a 2-butyl-4-chloro-1H-imidazol-5-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde in the presence of a catalyst. One common method is the microwave-assisted, methanesulfonic acid-catalyzed reaction of 4-hydroxycoumarin and aromatic aldehydes in ethanol . This method offers high yield, short reaction time, and low energy consumption.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticoagulant, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Known for its anticancer properties.
3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Exhibits antibacterial activity.
3,3’-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Used in various biological assays.
Uniqueness
The uniqueness of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of butyl and chloro substituents on the imidazole ring enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C26H21ClN2O6 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
3-[(2-butyl-4-chloro-1H-imidazol-5-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C26H21ClN2O6/c1-2-3-12-17-28-21(24(27)29-17)18(19-22(30)13-8-4-6-10-15(13)34-25(19)32)20-23(31)14-9-5-7-11-16(14)35-26(20)33/h4-11,18,30-31H,2-3,12H2,1H3,(H,28,29) |
InChI Key |
YDLKVAMYKVCOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086759.png)

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)

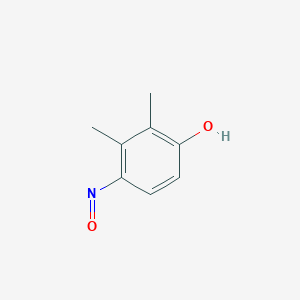

![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)
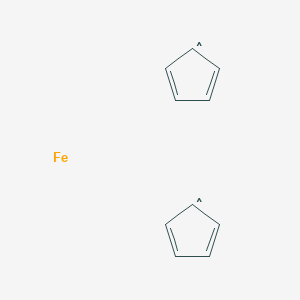
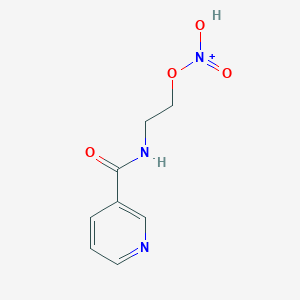
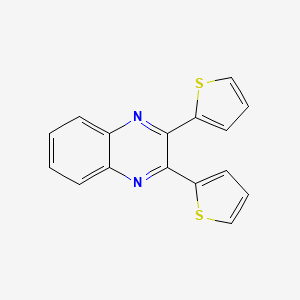
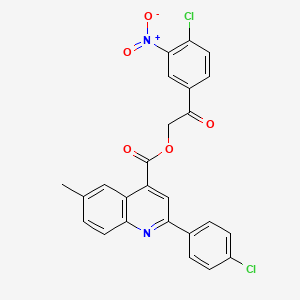
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)

![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
